4-Methoxy-3-methylphenylacetone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methoxy-3-methylphenylacetone is a chemical compound that is structurally related to various other compounds with pharmacological activity. Although the provided papers do not directly discuss 4-Methoxy-3-methylphenylacetone, they do provide insights into similar compounds which can be used to infer some of the properties and reactions of 4-Methoxy-3-methylphenylacetone.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to achieve the desired stereochemistry and purity. For example, the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, involves the use of chiral dioxirane and a novel separation technique to achieve high enantiomeric excess and yield . Similarly, 4-methoxyphenylacetic acid can be synthesized from anisole through a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, indicating that multi-step synthetic routes are common for these types of compounds .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methoxy-3-methylphenylacetone can be complex, with stereochemistry playing a significant role in their pharmacological properties. For instance, the stereochemical configuration of polymeric derivatives of 4-methoxyphenylacetic acid has been analyzed using NMR spectroscopy, showing a predominantly syndiotactic configuration . The molecular structure and vibrational wavenumbers of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate have been calculated using computational methods, indicating the importance of theoretical studies in understanding these molecules .

Chemical Reactions Analysis

The chemical reactions involving methoxyphenylacetones can be quite specific, with regioisomeric differences playing a crucial role in their behavior. For example, the gas chromatography-mass spectrometry (GC-MS) analysis of regioisomeric ring-substituted methoxy methyl phenylacetones shows that the position of the methoxy group affects the fragmentation pattern during mass spectrometry . This suggests that 4-Methoxy-3-methylphenylacetone would also exhibit unique reactivity based on its substitution pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Methoxy-3-methylphenylacetone can be deduced from their characterization studies. For instance, the growth and characterization of an organic nonlinear optical crystal related to 4-Methoxy-3-methylphenylacetone indicate that such compounds can form good quality crystals with specific optical properties . The GC-IRD studies on regioisomeric methoxy methyl phenylacetones provide insights into their chromatographic behavior and infrared spectra, which are essential for identifying and characterizing these compounds .

安全和危害

4-Methoxy-3-methylphenylacetone is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

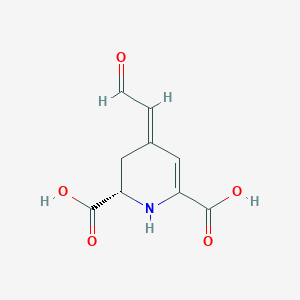

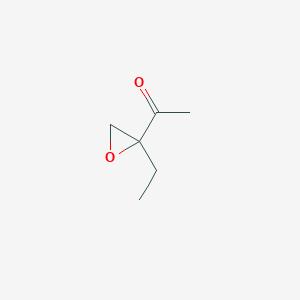

1-(4-methoxy-3-methylphenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBPLIJLGSKDTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595277 |

Source

|

| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methylphenylacetone | |

CAS RN |

16882-23-8 |

Source

|

| Record name | 1-(4-Methoxy-3-methylphenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)

![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)

![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)